![molecular formula C11H11ClN6 B173875 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile CAS No. 149978-57-4](/img/structure/B173875.png)

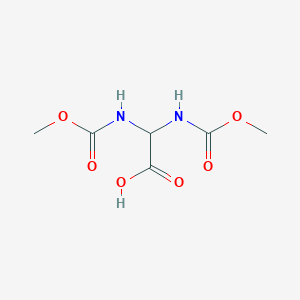

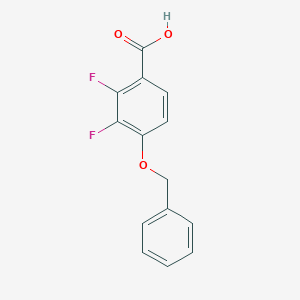

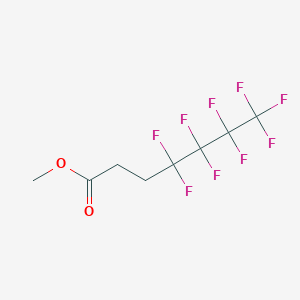

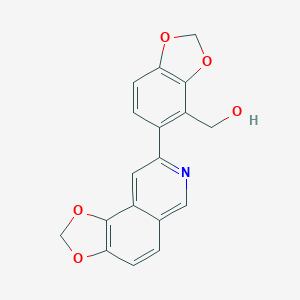

5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile

説明

The compound “5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring and a pyridine derivative as key components . Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The pyridine derivatives in the compound can undergo various reactions .科学的研究の応用

Synthesis and Anti-Inflammatory Activity : The compound 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile demonstrates potential in the realm of medicinal chemistry, particularly in synthesizing pyrazolo[3,4-d]pyrimidines with anti-inflammatory properties. For instance, a study showcased the synthesis of various derivatives, including 6-chloromethylpyrazolo[3,4-d]pyrimdine and 4-amino-5-chloropyrazolo[3,4-b]pyridine, and their anti-inflammatory activities were evaluated using the carrageenan-induced paw edema test in rats, with indomethacin as the reference drug (El-Dean, Abdel-Mohsen, Elossaily, & Hussein, 2016).

Cyclization Reactions and Structural Derivatives : A method was developed for preparing new pyrazolo[3,4-b]pyridines and tetrahydropyrazolo[3,4-b]quinolinones by reacting 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with 1,3-dicarbonyl compounds in the presence of anhydrous tin(IV) chloride, showcasing the compound's utility in creating structurally diverse heterocycles (Potapov et al., 2017).

Unexpected Formation of Pyrazolopyrimidines : An interesting synthesis phenomenon was observed when attempting to obtain 5-substituted tetrazoles from carbonitriles, leading to the formation of 1H-pyrazolo[3,4-d]pyrimidine derivatives instead of the anticipated tetrazoles, highlighting the compound's unique reactivity and the potential for discovering new heterocyclic frameworks (Faria et al., 2013).

Molecular Structure Investigations : Studies on compounds like 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, which share structural similarities with the compound of interest, provide insights into the molecular and crystal structures, stabilization interactions, and potential applications in various fields, including materials science and pharmaceuticals (Fathima et al., 2014).

将来の方向性

特性

IUPAC Name |

5-amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN6/c12-9-8-3-1-2-4-17(8)16-11(9)18-10(14)7(5-13)6-15-18/h6H,1-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQYMHXZLUPBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C(=N2)N3C(=C(C=N3)C#N)N)Cl)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。